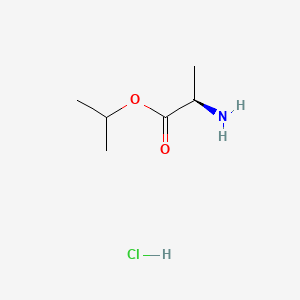![molecular formula C13H17N5O2 B2420412 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide CAS No. 919854-85-6](/img/structure/B2420412.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Pyrimidine and Pyrazole Derivatives
Researchers have developed methodologies for synthesizing pyrimidine and pyrazole derivatives, which exhibit significant biological activities. These compounds have been synthesized through various methods, including microwave irradiative cyclocondensation and condensation reactions. They have been evaluated for their insecticidal and antimicrobial potential, indicating the broad application of these derivatives in developing new chemical entities with desired biological properties (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Agents
The synthesis of novel pyrazolopyrimidine derivatives has shown promise in anticancer and anti-inflammatory applications. These compounds have been tested for their ability to inhibit specific enzymes or cell proliferation in various cancer cell lines. Some derivatives demonstrated significant activity, suggesting their potential as leads for developing new anticancer or anti-inflammatory drugs (Rahmouni et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Research has also focused on synthesizing compounds that can inhibit specific enzymes, such as cathepsins, which are involved in various diseases. Novel carboxamides have been prepared and tested for their inhibitory effects on cathepsins B and K, with some compounds showing appreciable inhibition. This suggests potential therapeutic applications in treating diseases related to these enzymes (Lukić et al., 2017).
Development of Antimicrobial and Antitumor Agents
The chemical structure of pyrazolo[3,4-d]pyrimidin-4-ones has been exploited to develop new antimicrobial and antitumor agents. Through structural modification and synthesis, researchers have created compounds that exhibit promising activities against various microbial strains and tumor cell lines. These findings highlight the compound's utility in designing new drugs for treating infectious diseases and cancer (Tavakoli-Hoseini et al., 2011).
Investigation of Photosynthetic Electron Transport Inhibitors
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. This research offers insights into developing herbicides that target specific biochemical pathways in plants, demonstrating the versatility of these compounds in both pharmaceutical and agricultural applications (Vicentini et al., 2005).
Mechanism of Action
Target of Action
Similar compounds such as 1-tert-butyl-3- (2,5-dimethylbenzyl)-1h-pyrazolo [3,4-d]pyrimidin-4-amine have been shown to target the androgen receptor .
Mode of Action
It is known that compounds targeting the androgen receptor typically bind to the receptor and modulate its activity .
Biochemical Pathways
Compounds that target the androgen receptor are known to affect various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
A similar compound, n-(4-phenoxy phenyl)-7h-pyrrolo [2,3-d]pyrimidin-4-amine, was found to have a clogp value less than 4 and a molecular weight less than 400, suggesting good drug-likeness and potential for good bioavailability .
Result of Action
Similar compounds have been shown to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)18-10-9(6-15-18)12(20)17(7-14-10)16-11(19)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGATVSGYAJULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)
![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)
![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)
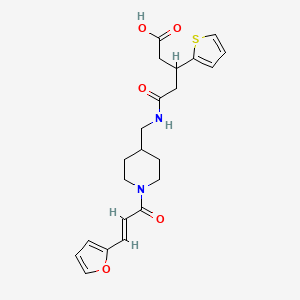
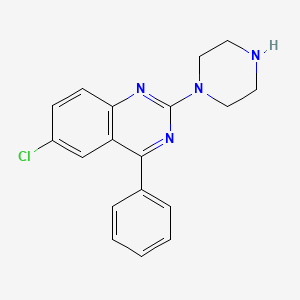

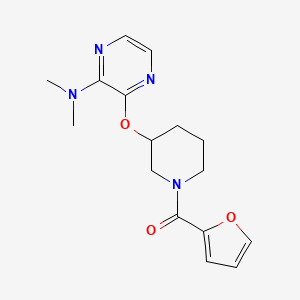
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)
![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)
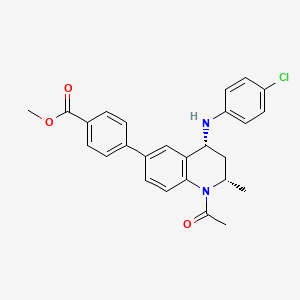
![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)
